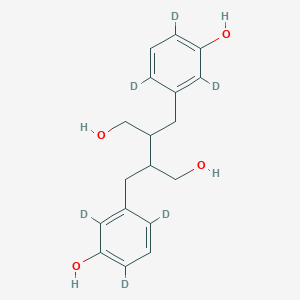

![molecular formula C₁₁H₇D₅ B1141962 反式肉桂酸乙酯-[d5] CAS No. 856765-68-9](/img/structure/B1141962.png)

反式肉桂酸乙酯-[d5]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

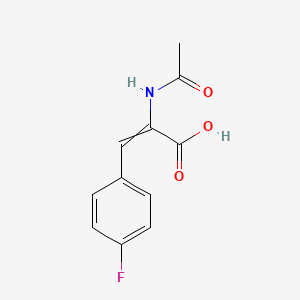

Ethyl trans-Cinnamate-[d5] is an alkyl cinnamate and an ethyl ester . It is a derivative of cinnamic acid, which is a phenolic plant compound . The molecular formula of Ethyl trans-Cinnamate-[d5] is C11H12O2 .

Synthesis Analysis

Ethyl trans-Cinnamate can be synthesized via the Wittig reaction. This involves the reaction of benzaldehyde with the stabilized phosphorus ylid (carbethoxymethylene)triphenylphosphorane . The reaction is highly stereoselective and affords the product in excellent yield and purity .

Molecular Structure Analysis

The IUPAC name for Ethyl trans-Cinnamate-[d5] is ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate . The InChI is InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D .

Chemical Reactions Analysis

The Wittig reaction is a key chemical reaction involved in the synthesis of Ethyl trans-Cinnamate . This reaction is known for its high yield and excellent stereoselectivity .

Physical And Chemical Properties Analysis

Ethyl trans-Cinnamate-[d5] has a molecular weight of 181.24 g/mol . It has a computed XLogP3 of 3 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 181.115113351 g/mol . It has a topological polar surface area of 26.3 Ų .

科学研究应用

Microbial Biocatalysis

Summary of Application

Microbial biocatalysis represents a promising alternative for the production of a variety of aromatic chemicals . In this field, microorganisms are engineered to convert a renewable feedstock under mild production conditions into a valuable chemical building block .

Method of Application

In a study, the solvent-tolerant bacterium Pseudomonas taiwanensis VLB120 was engineered towards accumulation of L-phenylalanine and its conversion into the chemical building block t-cinnamate . This was achieved by deleting three genes encoding for enzymes involved in the degradation of L-phenylalanine . The amino acid was subsequently converted into the aromatic model compound t-cinnamate by the expression of a phenylalanine ammonia-lyase (PAL) from Arabidopsis thaliana .

Results or Outcomes

The engineered strains produced t-cinnamate with yields of 23 and 39% Cmol Cmol −1 from glucose and glycerol, respectively . Yields were improved up to 48% Cmol Cmol −1 from glycerol when two enzymes involved in the shikimate pathway were additionally overexpressed .

Plant Physiology

Summary of Application

Cinnamic acid, a precursor for the production of various di (lignans), polyphenols (lignins) and also substituted derivatives, seems to be an important aromatic chemical in the growth and development of plants . This aromatic chemical substance synthesized primarily by almost all forms of plants, seemingly involves in the regulation of various physiological processes .

Method of Application

Cinnamic acid and its hydroxy derivative, synthesized with aromatic amino acids—phenylalanine and tyrosine—comprises a large family of organic acid isomers mostly of plant origin or synthesized in the laboratory or manufactured industrially . Various flavonoid pigments and polymer tannins produced primarily due to combinations of cinnamate and benzoate derivatives are chiefly responsible for imparting specific colour and flavour to a vintage wine .

Results or Outcomes

The phenolic compound that gives oil of cinnamon its characteristic odor and flavor is cinnamic acid . CA and its derivatives are reported to have antimicrobial cum antifungal activities . It is also reported that it uncouples the energy transducing membrane thereby stimulates non-specific membrane permeability .

未来方向

Research is ongoing into the use of cinnamic acid derivatives, including Ethyl trans-Cinnamate, in the development of biobased plastics . These compounds are being explored for their potential in reducing global warming caused by increasing amounts of carbon dioxide . Additionally, some cinnamic acid derivatives have shown potential in skin lightening and anti-ageing properties, and may become new cosmetic ingredients in the future .

属性

IUPAC Name |

ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-YSVLDWRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C=C1)/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-cinnamate-d5(phenyl-d5) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)